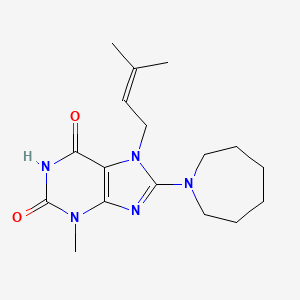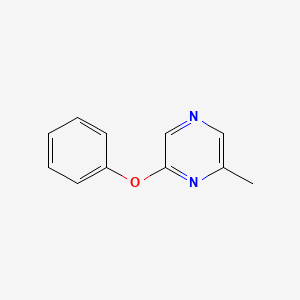![molecular formula C13H14N2O4 B6500010 9-(benzyloxy)-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione CAS No. 2549021-52-3](/img/structure/B6500010.png)
9-(benzyloxy)-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be a derivative of the diazabicyclo[4.2.1]nonane and 1,3,7-triazaspiro[4.4]nonane-2,4-dione families . These compounds are known to possess biological activity and have been demonstrated as potential dual orexin receptor antagonists, delta opioid agonists, serotonin reuptake inhibitors, dopamine transporter inhibitors, antibacterial agents, and antitumor antibiotics .
Synthesis Analysis
While specific synthesis methods for “9-(benzyloxy)-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione” were not found, related compounds such as 3,9-diazabicyclo[4.2.1]nonane have been synthesized using a [3+2] cycloaddition-based one-pot methodology . This involves a three-component [3+2] cycloaddition followed by reduction and lactamization .Applications De Recherche Scientifique
Anticonvulsant Properties
Epilepsy, a common neurological disorder, necessitates long-term treatment. Researchers have synthesized numerous organic compounds as potential antiepileptic drugs. These novel molecules are evaluated for their anticonvulsant activities, often using known antiepileptic drugs as references. The spiro[4.4]nonane-1,6-dione compound has been investigated for its anticonvulsant properties, and it holds promise in the treatment of epilepsy .
Molecular Modeling and Drug Design
The compound’s unique spirocyclic structure makes it an interesting candidate for molecular modeling studies. Researchers explore its interactions with biological targets, predict binding affinities, and design derivatives with improved pharmacological properties. By understanding its three-dimensional arrangement, scientists can optimize its efficacy and safety .
Pharmacokinetics and Drug Delivery
Understanding the compound’s pharmacokinetics—absorption, distribution, metabolism, and excretion—is crucial for drug development. Researchers investigate its stability, solubility, and bioavailability. Additionally, spiro[4.4]nonane-1,6-dione may serve as a scaffold for prodrugs or targeted drug delivery systems.
These diverse applications highlight the versatility and potential impact of spiro[4.4]nonane-1,6-dione in scientific research. If you need further details or additional applications, feel free to ask
Mécanisme D'action
Target of Action
The primary targets of 9-(benzyloxy)-7-oxa-1,3-diazaspiro[4Similar compounds, such as thiazolidine-2,4-diones, have been shown to target both vegfr-2 and egfr tyrosine kinases . These kinases play crucial roles in cell signaling pathways, particularly in processes such as cell growth and differentiation.
Mode of Action
The exact mode of action of 9-(benzyloxy)-7-oxa-1,3-diazaspiro[4Similar compounds have been shown to inhibit the activity of their target kinases, thereby disrupting the associated cell signaling pathways .
Biochemical Pathways
The specific biochemical pathways affected by 9-(benzyloxy)-7-oxa-1,3-diazaspiro[4Inhibition of vegfr-2 and egfr tyrosine kinases would likely impact pathways related to cell growth, differentiation, and angiogenesis .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 9-(benzyloxy)-7-oxa-1,3-diazaspiro[4Similar compounds have shown good admet profiles in silico , suggesting potential for good bioavailability.
Result of Action
The molecular and cellular effects of 9-(benzyloxy)-7-oxa-1,3-diazaspiro[4Similar compounds have shown anticancer activities against various human tumor cell lines , suggesting that this compound may also have potential anticancer effects.
Propriétés
IUPAC Name |
9-phenylmethoxy-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c16-11-13(15-12(17)14-11)8-18-7-10(13)19-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGZRRANTBUTKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2(CO1)C(=O)NC(=O)N2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(Benzyloxy)-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(pyridin-2-yl)methoxy]quinoline](/img/structure/B6499930.png)
![2-{3,4-dioxo-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl}-N,N-diethylacetamide](/img/structure/B6499937.png)
![tert-butyl N-[1-(oxan-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B6499947.png)
![2-[8-(4-methoxyphenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]acetonitrile](/img/structure/B6499958.png)
![2-[8-(4-ethoxyphenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6499967.png)
![N-tert-butyl-2-[8-(4-ethoxyphenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]acetamide](/img/structure/B6499968.png)
![2-[8-(4-methylphenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]-N,N-bis(propan-2-yl)acetamide](/img/structure/B6499975.png)
![ethyl 2-[(7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate](/img/structure/B6499983.png)
![2-[(4-{[(3-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide](/img/structure/B6499984.png)
![8-(ethylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6499985.png)
![8-(ethylsulfanyl)-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6499993.png)

![2-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6500011.png)
